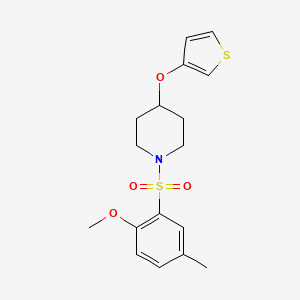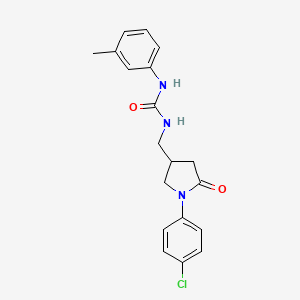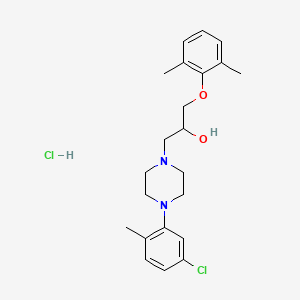
1-(2-Methoxy-5-methylbenzenesulfonyl)-4-(thiophen-3-yloxy)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methoxy-5-methylbenzenesulfonyl)-4-(thiophen-3-yloxy)piperidine is a complex organic compound characterized by its unique structure, which includes a piperidine ring substituted with a methoxy-methylbenzenesulfonyl group and a thiophen-3-yloxy group
Méthodes De Préparation
The synthesis of 1-(2-Methoxy-5-methylbenzenesulfonyl)-4-(thiophen-3-yloxy)piperidine typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Methoxy-Methylbenzenesulfonyl Group: This step involves sulfonylation reactions where the methoxy-methylbenzenesulfonyl group is introduced to the piperidine ring.
Attachment of the Thiophen-3-yloxy Group:
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often utilizing catalysts and controlled reaction conditions to achieve efficient synthesis.
Analyse Des Réactions Chimiques
1-(2-Methoxy-5-methylbenzenesulfonyl)-4-(thiophen-3-yloxy)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride, resulting in the reduction of sulfonyl groups to sulfides.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the piperidine ring or the thiophen-3-yloxy group are replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(2-Methoxy-5-methylbenzenesulfonyl)-4-(thiophen-3-yloxy)piperidine has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research explores its potential as a pharmaceutical intermediate, contributing to the development of new drugs.
Industry: The compound is investigated for its use in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2-Methoxy-5-methylbenzenesulfonyl)-4-(thiophen-3-yloxy)piperidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The pathways involved can vary depending on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
1-(2-Methoxy-5-methylbenzenesulfonyl)-4-(thiophen-3-yloxy)piperidine can be compared with similar compounds such as:
1-(2-Methoxy-5-methylbenzenesulfonyl)-4-(phenoxy)piperidine: Similar structure but with a phenoxy group instead of a thiophen-3-yloxy group.
1-(2-Methoxy-5-methylbenzenesulfonyl)-4-(pyridin-3-yloxy)piperidine: Contains a pyridin-3-yloxy group instead of a thiophen-3-yloxy group.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
Propriétés
IUPAC Name |
1-(2-methoxy-5-methylphenyl)sulfonyl-4-thiophen-3-yloxypiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4S2/c1-13-3-4-16(21-2)17(11-13)24(19,20)18-8-5-14(6-9-18)22-15-7-10-23-12-15/h3-4,7,10-12,14H,5-6,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOJZAQGVCYFUDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC(CC2)OC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl 4-{[3-cyano-6-methyl-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl]sulfanyl}-3-oxobutanoate](/img/structure/B2698049.png)
![N-{[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}oxolane-2-carboxamide](/img/structure/B2698050.png)
![2-[4-[[3-(4-Fluorophenyl)-6-oxopyridazin-1-yl]methyl]piperidin-1-yl]pyridine-4-carbonitrile](/img/structure/B2698051.png)
![N-[2-(2-Tert-butyl-1,3-thiazol-4-yl)ethyl]-2-chloropropanamide](/img/structure/B2698053.png)

![8-(3-chloro-4-methoxyphenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2698055.png)
![N'-(3-chloro-4-fluorophenyl)-N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide](/img/structure/B2698057.png)




![N-(3-fluorophenyl)-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2698067.png)

![N-(2-methoxybenzyl)-2-[3-(trifluoromethyl)benzyl]-1,3-thiazole-4-carboxamide](/img/structure/B2698070.png)
